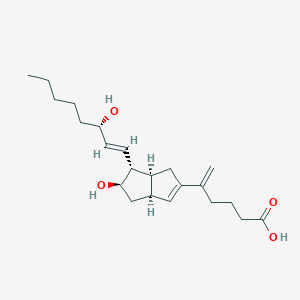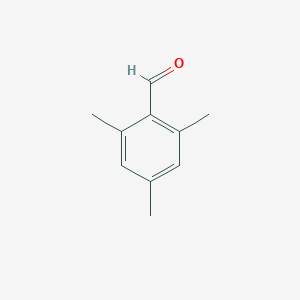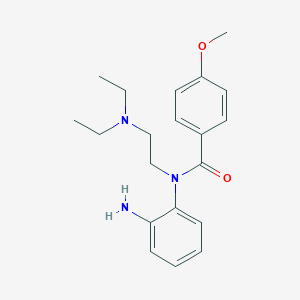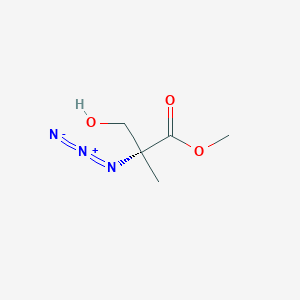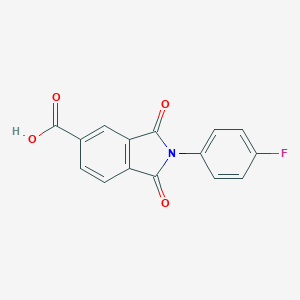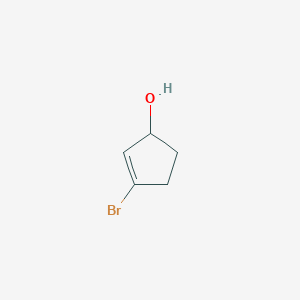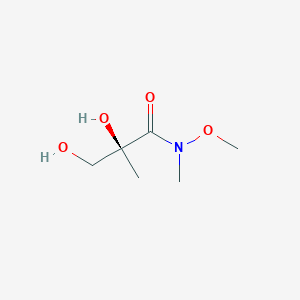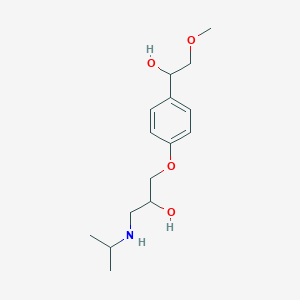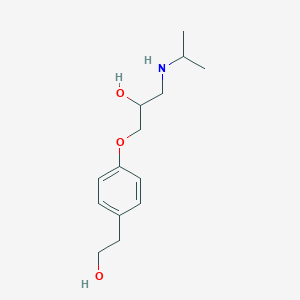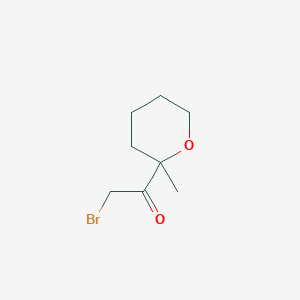
2-Bromo-1-(2-methyloxan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-methyloxan-2-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of alpha-bromo ketones and has been shown to have a variety of interesting properties that make it useful for a wide range of applications. In
Applications De Recherche Scientifique
2-Bromo-1-(2-methyloxan-2-yl)ethanone has a wide range of scientific research applications. One of the most significant applications is in the field of organic synthesis, where it is used as a reagent for the preparation of a variety of organic compounds. It can also be used as a starting material for the synthesis of other alpha-bromo ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-methyloxan-2-yl)ethanone is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction can lead to the formation of a variety of different products, depending on the reaction conditions and the nature of the nucleophile.
Effets Biochimiques Et Physiologiques
There is limited information available regarding the biochemical and physiological effects of 2-Bromo-1-(2-methyloxan-2-yl)ethanone. However, it is known that the compound can be toxic if ingested or inhaled, and it should be handled with care in a laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Bromo-1-(2-methyloxan-2-yl)ethanone in lab experiments is its high reactivity. This makes it a useful reagent for a wide range of organic synthesis reactions. However, the compound is also highly toxic, and care must be taken when handling it in a laboratory setting. It is also relatively expensive, which can be a limitation for some research projects.
Orientations Futures
There are many potential future directions for research on 2-Bromo-1-(2-methyloxan-2-yl)ethanone. One area of interest is in the development of new synthetic methods for the compound, which could improve the yield and efficiency of its synthesis. Another area of interest is in the development of new applications for the compound, such as in the synthesis of pharmaceuticals and agrochemicals. Finally, there is potential for further research into the biochemical and physiological effects of the compound, which could provide valuable insights into its potential toxicity and safety.
Méthodes De Synthèse
The synthesis of 2-Bromo-1-(2-methyloxan-2-yl)ethanone is a relatively straightforward process that involves the reaction of 2-methyloxan-2-ol with bromine and acetic anhydride. The reaction proceeds through an electrophilic substitution mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reagent concentrations.
Propriétés
Numéro CAS |
102124-62-9 |
|---|---|
Nom du produit |
2-Bromo-1-(2-methyloxan-2-yl)ethanone |
Formule moléculaire |
C8H13BrO2 |
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
2-bromo-1-(2-methyloxan-2-yl)ethanone |
InChI |
InChI=1S/C8H13BrO2/c1-8(7(10)6-9)4-2-3-5-11-8/h2-6H2,1H3 |
Clé InChI |
LFTZYFAAORAAFO-UHFFFAOYSA-N |
SMILES |
CC1(CCCCO1)C(=O)CBr |
SMILES canonique |
CC1(CCCCO1)C(=O)CBr |
Synonymes |
Ethanone, 2-bromo-1-(tetrahydro-2-methyl-2H-pyran-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



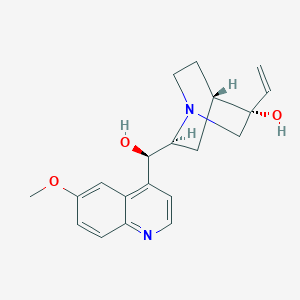
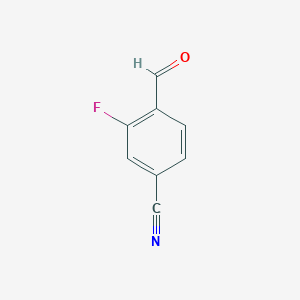
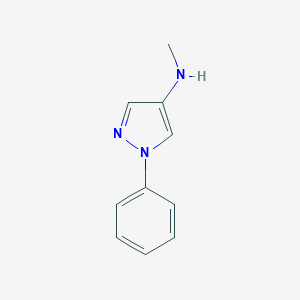
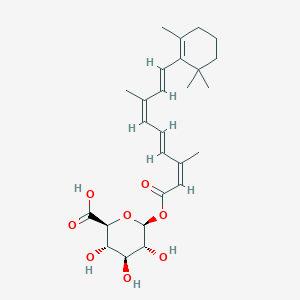
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
